2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid
Description
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2,12(14)15)11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
NNPWIFGRASYGDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(CCC2)C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel–Crafts Alkylation of Indene Derivatives
Method Overview:
This classical approach involves the electrophilic aromatic substitution of indene or its derivatives with suitable alkyl halides or carbocations, followed by oxidation to introduce the carboxylic acid group.
Step 1: Synthesis of 5-Substituted Indene Intermediate
Indene undergoes Friedel–Crafts alkylation with methyl or related carbocations to introduce the methyl group at the 2-position.Step 2: Side-chain Functionalization
The methyl side chain is oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium-based reagents.
Indene + Alkyl halide (e.g., methyl chloride) —(AlCl<sub>3</sub>)→ 2-Substituted Indene
2-Substituted Indene —(Oxidation, KMnO<sub>4</sub>)→ 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid
- Well-established, high-yielding for aromatic alkylation.
- Suitable for scale-up in industrial settings.
- Over-oxidation risks.
- Control of regioselectivity is crucial.
Diels–Alder Cycloaddition Followed by Oxidation
Method Overview:
This approach involves constructing the indene core via Diels–Alder cycloaddition between a diene and a suitable dienophile, followed by oxidation and side-chain modifications.
Step 1: Diels–Alder reaction of 1,3-butadiene with a substituted styrene derivative to form a cyclohexene intermediate.
Step 2: Aromatization and reduction to generate the dihydroindene structure.
Step 3: Side-chain oxidation to convert methyl groups into carboxylic acids.
Diene + Dienophile —(Diels–Alder)→ Cyclohexene derivative
Cyclohexene derivative —(Hydrogenation & oxidation)→ Dihydroindene
Dihydroindene —(Oxidation, KMnO<sub>4</sub>)→ this compound
- Allows for precise control over substituents.
- Suitable for synthesizing derivatives with varied functional groups.
- Multi-step process with potential for low overall yield.
Radical or Metal-Catalyzed Cross-Coupling Reactions
Method Overview:
Modern synthetic strategies utilize transition metal catalysis (e.g., palladium or nickel) to couple indene derivatives with side-chain precursors.
Step 1: Preparation of halogenated indene derivatives (e.g., bromination at the 5-position).
Step 2: Cross-coupling with methyl or carboxylate precursors under Pd or Ni catalysis.
Step 3: Hydrolysis or oxidation of the side chain to form the carboxylic acid.
Indene derivative (e.g., 5-bromoindene) + methyl precursor —(Pd catalysis)→ Coupled intermediate
Intermediate —(oxidation/hydrolysis)→ Target acid
- High regioselectivity and functional group tolerance.
- Suitable for complex molecule synthesis.
- Requires expensive catalysts and conditions.
Purification and Characterization
Post-synthesis, purification typically involves:
- Crystallization: Using solvents like ethanol or ethyl acetate for high purity.
- Chromatography: Silica gel chromatography for complex mixtures.
- Spectroscopic Analysis: NMR, IR, and mass spectrometry confirm structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The indane moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The indane moiety can interact with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substitution Patterns
Target Compound :
- Structure: 2-Methylpropanoic acid with a 2,3-dihydroindene substituent at position 3.
- Dihydroindene moiety provides a rigid, planar aromatic system that may influence π-π interactions in protein binding .
Comparisons :
a) 3-(2,3-Dihydro-1H-Inden-5-yl)Propanoic Acid
- Structure: Propanoic acid with the dihydroindene group at position 3.
- Differences :
- Positional isomerism alters electronic distribution and acidity (pKa).
- Reduced steric hindrance compared to the 2-methyl-substituted target compound.
- Applications : Used in organic synthesis as a building block; molecular weight = 190.24 .
b) 1-(2,3-Dihydro-1H-Inden-5-yl)-2-(Ethylamino)Butan-1-one (bk-IBP)
- Structure: Cathinone derivative with a ketone and ethylamine group.
- Differences :
- Ketone and amine functional groups instead of carboxylic acid.
- Psychoactive properties due to structural similarity to amphetamines.
- Applications: Identified as a novel psychoactive substance (NPS) with stimulant effects .
c) N-(2,3-Dihydro-1H-Inden-5-yl)-2-(4-Hydroxyphenyl)Acetamide
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Functional Groups | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₆O₂ | 216.27 | Carboxylic acid, dihydroindene | ~2.8 |
| 3-(2,3-Dihydro-1H-Inden-5-yl)Propanoic Acid | C₁₂H₁₄O₂ | 190.24 | Carboxylic acid, dihydroindene | ~2.5 |
| bk-IBP | C₁₄H₁₉NO | 217.31 | Ketone, amine | ~3.2 |
| N-(2,3-Dihydro-1H-Inden-5-yl)Acetamide | C₁₇H₁₇NO₂ | 267.32 | Amide, phenol | ~2.1 |
Key Observations :
- The target compound’s methyl group increases LogP compared to its positional isomer (3-substituted propanoic acid), suggesting higher membrane permeability.
- Cathinone derivatives (e.g., bk-IBP) exhibit higher LogP values, aligning with their psychoactive potency and ability to cross the blood-brain barrier .
Biological Activity
2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid is an organic compound with a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol. Its structure features a dihydroindene moiety and a branched carboxylic acid, which are critical for its potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound's unique structure allows it to interact with biological molecules effectively. The carboxylic acid functional group enhances its reactivity through hydrogen bonding and ionic interactions with biomolecules, influencing their stability and function.
Biological Activity Overview
Research indicates that this compound may modulate enzyme activities and receptor functions, suggesting its relevance in medicinal applications. The following sections detail specific biological activities observed in studies.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal action |
Cytotoxicity
In vitro studies have indicated that this compound may possess cytotoxic effects against cancer cell lines. The compound's IC50 values (concentration required to inhibit cell growth by 50%) are critical for understanding its potential as an anticancer agent.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 (Colon Cancer) | 82.82 |
| CACO2 (Colorectal Cancer) | 76.70 |
These values indicate significant cytotoxicity, warranting further exploration into the compound's mechanisms of action.
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with various receptors could lead to altered signaling pathways.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, contributing to its overall biological effects.
Case Studies
A recent study explored the interaction of structurally similar compounds with enzymes such as dihydrofolate reductase (DHFR) and P-glycoprotein (P-gp), which play significant roles in drug resistance in cancer therapies. Molecular docking studies revealed potential binding affinities that suggest a mechanism for the observed cytotoxicity and antimicrobial activity.
Q & A
Q. What synthetic methodologies are recommended for 2-(2,3-dihydro-1H-inden-5-yl)-2-methylpropanoic acid?
Common routes include Friedel-Crafts alkylation of indene derivatives followed by oxidation. For example, refluxing intermediates with sodium acetate in acetic acid facilitates cyclization and acid formation, as seen in analogous indole syntheses . Advanced protocols may employ microwave-assisted synthesis to reduce reaction times.
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy (¹H/¹³C, DEPT-135) for backbone and substituent analysis.
- HPLC-MS for purity assessment and impurity profiling.
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in crystallographic studies of methyl ester analogs .
Q. What are common impurities, and how are they identified?
Impurities include under-alkylated intermediates (e.g., mono-substituted indene) and diastereomers. Pharmacopeial guidelines for propanoic acid derivatives recommend HPLC-MS with UV detection (210–254 nm) and spiking experiments with reference standards (Table 1) .
Q. Table 1. Representative Impurities in Propanoic Acid Derivatives
| Impurity ID | Structure | CAS No. | Detection Method |
|---|---|---|---|
| Imp. K(EP) | (2RS)-2-(4-Formylphenyl)propanoic acid | 43153-07-7 | HPLC-MS (Retention: 8.2 min) |
| Imp. L(EP) | 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid | 53949-53-4 | ¹H NMR (δ 1.2–1.4 ppm, multiplet) |
Advanced Research Questions
Q. How can researchers optimize yields in Friedel-Crafts alkylation steps?
- Use Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) at controlled temperatures (0–25°C).
- Introduce electron-donating groups on the indene ring to enhance reactivity.
- Monitor reaction progress via in-situ IR spectroscopy to track carbonyl intermediate formation .
Q. What strategies resolve contradictions between computational and experimental NMR data?
- Account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) using DFT calculations with implicit solvent models.
- Validate assignments via 2D NMR (HSQC, HMBC) to correlate protons and carbons, as applied in structural studies of phenylpropanoic acids .
Q. How to design enantioselective synthesis routes?
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 5–10 mol% FeCl₃ | ↑ Yield (75→90%) |
| Temperature | 0–25°C (alkylation step) | ↓ Diastereomer formation |
| Oxidation agent | TEMPO/oxone system | ↑ Selectivity (no over-oxidation) |
Methodological Considerations
- Data Contradiction Analysis : Cross-validate NMR assignments with DEPT-135 (quaternary carbon elimination) and compare with PubChem data for analogous compounds .
- Biological Assay Design : For SAR studies, synthesize derivatives with varied substituents (e.g., halogens, methyl groups) and test in vitro using enzyme inhibition assays (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
